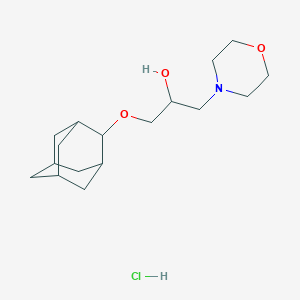![molecular formula C20H18N2O3S2 B4956096 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry . Unfortunately, the specific molecular structure of “N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide” is not available in the current resources .Chemical Reactions Analysis
The chemical reactions involving “N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Anticancer Research
This compound has shown potential in anticancer drug research. It’s been identified as a part of a class of compounds that can act as NF-κB inhibitors . These inhibitors are crucial because NF-κB is a protein complex that controls DNA transcription and cell survival, playing a significant role in cancer progression and inflammation.
Neuroprotective Agent
The compound’s derivatives may impact brain disorders where neuroinflammation is a key factor in disease pathogenesis . By potentially inhibiting microglial activation, which is a hallmark of neuroinflammation, it could offer a therapeutic strategy for diseases like Alzheimer’s and Parkinson’s.
Anti-Inflammatory Applications
Related compounds have been studied for their anti-inflammatory properties . Given the structural similarities, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide could be explored for its efficacy in reducing inflammation, which is beneficial for treating various chronic inflammatory diseases.
Antimicrobial Activity
The core structure of this compound is found in bioactive marine alkaloids, which have demonstrated a broad spectrum of pharmacological applications, including antibacterial and antiviral activities . This suggests potential for the compound to be developed into antimicrobial agents.
Cardiovascular Drug Development
Compounds with similar structures have been used as antihypertensive agents and calcium channel blockers . This indicates that N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide could be researched for its cardiovascular benefits, particularly in the treatment of high blood pressure and heart diseases.
EGFR Kinase Inhibition
In the context of cancer research, one of the derivatives of this compound has been observed to inhibit EGFR kinase at a specific concentration, which is significant because EGFR is often overexpressed in various types of cancer . This inhibition can lead to antiproliferative effects against cancer cell lines, making it a candidate for targeted cancer therapies.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(22-13-3-6-15-5-1-2-7-18(15)22)16-9-11-17(12-10-16)21-27(24,25)19-8-4-14-26-19/h1-2,4-5,7-12,14,21H,3,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDGCLSHYDZQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

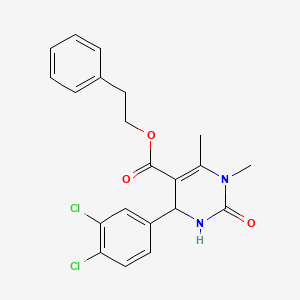
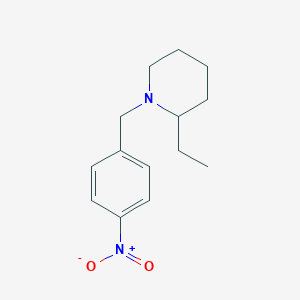
![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)
![3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956030.png)
![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)
![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)
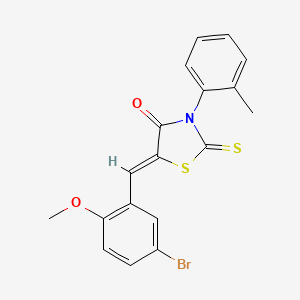
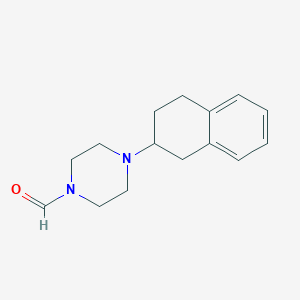
![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)
